molecular formula C19H22FN3 B5910527 (Z)-1-(2-Fluorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine

(Z)-1-(2-Fluorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine

Cat. No.: B5910527
M. Wt: 311.4 g/mol
InChI Key: MXQQJDDRPFKJMF-STZFKDTASA-N
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Description

(Z)-1-(2-Fluorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine is a synthetic organic compound that belongs to the class of imines. This compound features a fluorophenyl group and a piperazine ring, which are common motifs in medicinal chemistry due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2-Fluorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a condensation reaction with an amine to form the imine intermediate.

    Piperazine Derivative Preparation: The piperazine derivative is synthesized by reacting piperazine with 4-methylbenzyl chloride under basic conditions.

    Final Coupling Reaction: The imine intermediate is then coupled with the piperazine derivative under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a building block for the synthesis of more complex molecules.

Biology

    Biological Activity: Compounds with piperazine and fluorophenyl groups are often investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: The compound may serve as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (Z)-1-(2-Fluorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors and enzymes, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(2-Fluorophenyl)-N-{4-[(4-chlorophenyl)methyl]piperazin-1-YL}methanimine
  • (Z)-1-(2-Fluorophenyl)-N-{4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methanimine

Uniqueness

The presence of the fluorophenyl group in (Z)-1-(2-Fluorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine can impart unique properties such as increased lipophilicity and metabolic stability compared to its analogs.

Properties

IUPAC Name

(Z)-1-(2-fluorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3/c1-16-6-8-17(9-7-16)15-22-10-12-23(13-11-22)21-14-18-4-2-3-5-19(18)20/h2-9,14H,10-13,15H2,1H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQQJDDRPFKJMF-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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